Cytochrome c(88-104)(domestic pigeon)

説明

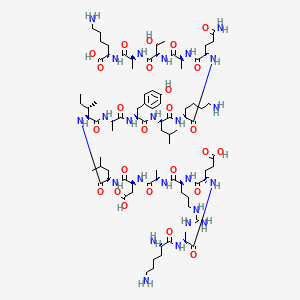

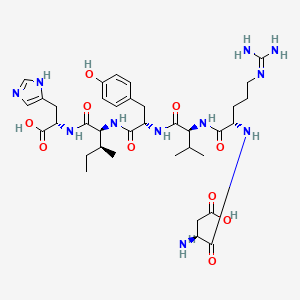

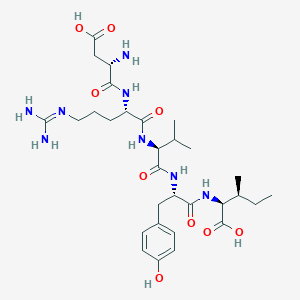

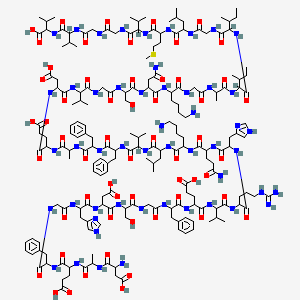

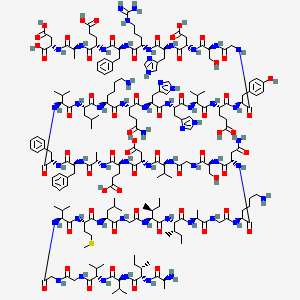

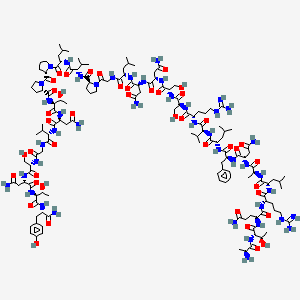

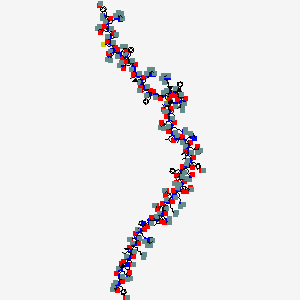

Cytochrome c(88-104)(domestic pigeon) is a peptide fragment derived from the cytochrome c protein of domestic pigeons. This peptide consists of 17 amino acids and is known for its ability to stimulate proliferative T cell responses . The sequence of this peptide is H-Lys-Ala-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lys-OH .

準備方法

Synthetic Routes and Reaction Conditions

Cytochrome c(88-104)(domestic pigeon) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid in the sequence is added and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the entire peptide sequence is assembled.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of cytochrome c(88-104)(domestic pigeon) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .

化学反応の分析

Types of Reactions

Cytochrome c(88-104)(domestic pigeon) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It can also participate in interactions with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Common Reagents and Conditions

Coupling Reagents: Commonly used coupling reagents in SPPS include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

Deprotection Reagents: Trifluoroacetic acid (TFA) is often used to remove protecting groups from amino acids during synthesis.

Cleavage Reagents: The peptide is typically cleaved from the resin using a mixture of TFA and scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products

The primary product of the synthesis is the cytochrome c(88-104)(domestic pigeon) peptide itself. During degradation, the peptide may be broken down into smaller fragments or individual amino acids .

科学的研究の応用

Cytochrome c(88-104)(domestic pigeon) has several scientific research applications:

Immunology: It is used to study T cell responses and the activation of specific T cell clones.

Biochemistry: Researchers use this peptide to investigate protein-protein interactions and the role of cytochrome c in cellular processes.

Industry: It is used in the development of diagnostic assays and therapeutic agents targeting immune responses.

作用機序

Cytochrome c(88-104)(domestic pigeon) exerts its effects by stimulating T cell responses. The peptide binds to major histocompatibility complex (MHC) class II molecules on antigen-presenting cells, which then present the peptide to T cell receptors (TCRs) on T cells. This interaction leads to the activation and proliferation of T cells, which play a critical role in the immune response .

類似化合物との比較

Similar Compounds

Cytochrome c(95-104)(domestic pigeon): Another peptide fragment of cytochrome c with a slightly different sequence.

Cytochrome c(60-80)(domestic pigeon): A longer peptide fragment of cytochrome c.

Cytochrome c(1-104)(domestic pigeon): The full-length cytochrome c protein.

Uniqueness

Cytochrome c(88-104)(domestic pigeon) is unique due to its specific sequence, which confers its ability to stimulate T cell responses effectively. This peptide is particularly useful in immunological studies because of its well-characterized interaction with T cells and MHC class II molecules .

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H144N24O25/c1-13-43(6)65(107-80(129)59(38-42(4)5)106-79(128)61(40-64(114)115)104-69(118)45(8)94-73(122)54(24-20-36-92-84(90)91)99-76(125)56(30-32-63(112)113)98-67(116)44(7)93-72(121)52(88)21-14-17-33-85)81(130)96-47(10)70(119)103-60(39-50-25-27-51(110)28-26-50)78(127)105-58(37-41(2)3)77(126)100-53(22-15-18-34-86)75(124)101-55(29-31-62(89)111)74(123)95-48(11)71(120)108-66(49(12)109)82(131)97-46(9)68(117)102-57(83(132)133)23-16-19-35-87/h25-28,41-49,52-61,65-66,109-110H,13-24,29-40,85-88H2,1-12H3,(H2,89,111)(H,93,121)(H,94,122)(H,95,123)(H,96,130)(H,97,131)(H,98,116)(H,99,125)(H,100,126)(H,101,124)(H,102,117)(H,103,119)(H,104,118)(H,105,127)(H,106,128)(H,107,129)(H,108,120)(H,112,113)(H,114,115)(H,132,133)(H4,90,91,92)/t43-,44-,45-,46-,47-,48-,49+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,65-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAAFHHXLLVUAZ-XKHMURAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H144N24O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856122 | |

| Record name | L-Lysyl-L-alanyl-L-alpha-glutamyl-L-arginyl-L-alanyl-L-alpha-aspartyl-L-leucyl-L-isoleucyl-L-alanyl-L-tyrosyl-L-leucyl-L-lysyl-L-glutaminyl-L-alanyl-L-threonyl-L-alanyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1890.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86579-06-8 | |

| Record name | L-Lysyl-L-alanyl-L-alpha-glutamyl-L-arginyl-L-alanyl-L-alpha-aspartyl-L-leucyl-L-isoleucyl-L-alanyl-L-tyrosyl-L-leucyl-L-lysyl-L-glutaminyl-L-alanyl-L-threonyl-L-alanyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)